2-[(4,7-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: This involves the reaction of 6-ethoxy-4-methylquinazoline with appropriate reagents to form the quinazolinone core.
Amination Reaction: The quinazolinone core is then subjected to an amination reaction with 4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one to form the final compound.
Chemical Reactions Analysis
2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microbial cells, thereby exhibiting antimicrobial activity. Additionally, it may interfere with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 6-Ethoxy-2-methylquinolin-4-ol
- 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C24H26N8O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H26N8O2/c1-4-34-16-7-8-19-17(11-16)14(2)26-22(28-19)31-23-29-20(12-21(33)30-23)18-13-25-24(27-15(18)3)32-9-5-6-10-32/h7-8,11-13H,4-6,9-10H2,1-3H3,(H2,26,28,29,30,31,33) |
InChI Key |
OYFMEGOZDXHGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCC5)C |
Origin of Product |
United States |
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